molecular formula C22H20O6 B13933470 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester

Cat. No.: B13933470
M. Wt: 380.4 g/mol
InChI Key: VJSSOPYYYMGWQB-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring substituted with various functional groups, including acetyloxy, methoxy, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester typically involves multiple steps. One common method involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst. This is followed by the introduction of the acetyloxy, methoxy, and phenylmethoxy groups through various substitution reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitutions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into different functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various reagents can be used depending on the desired substitution, including halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler compound with a similar naphthalene core but lacking the additional functional groups.

    4-Acetyloxy-7-methoxy-6-phenylmethoxy-naphthalene: A compound with similar substituents but without the carboxylic acid group.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 4-acetyloxy-7-methoxy-6-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C22H20O6/c1-14(23)28-19-11-17(22(24)26-3)9-16-10-20(25-2)21(12-18(16)19)27-13-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3

InChI Key

VJSSOPYYYMGWQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=C(C(=CC2=CC(=C1)C(=O)OC)OC)OCC3=CC=CC=C3

Origin of Product

United States

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